molecular formula C19H15N7O3 B2982433 3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 890953-46-5

3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2982433
CAS No.: 890953-46-5
M. Wt: 389.375
InChI Key: JQDKISGZALVEEP-UHFFFAOYSA-N
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Description

3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C19H15N7O3 and its molecular weight is 389.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including similar compounds to "3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide", have been synthesized and characterized through various chemical analyses. For instance, Titi et al. (2020) reported the synthesis and X-Ray crystal study of pyrazole derivatives, identifying their structure and confirming the origin of biological activity against breast cancer and microbes through theoretical physical and chemical properties calculations (Titi et al., 2020). Such studies provide a foundation for understanding the structural basis of the biological activities of pyrazole derivatives.

Anticancer Activity

The anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus. For example, El-Naem et al. (2003) synthesized compounds with anticancer activity by testing them against 60 types of human cancer cell lines, where certain derivatives showed potent activity (El-Naem et al., 2003). This research highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment.

Antimicrobial Activity

Additionally, compounds structurally related to "this compound" have been evaluated for their antimicrobial efficacy. Bondock et al. (2008) investigated the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, demonstrating significant antimicrobial effects (Bondock et al., 2008). Such studies suggest the utility of these compounds in combating microbial infections.

Antitumor and Antiviral Activities

Moreover, the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine ribonucleosides have shown promising results in antitumor and antiviral activities. Petrie et al. (1985) prepared and tested several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, finding significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).

Mechanism of Action

    Target of action

    Compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .

    Mode of action

    These compounds might bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of CDKs . This could lead to cell cycle arrest and apoptosis in cancer cells .

    Biochemical pathways

    The primary pathway affected would be the cell cycle, particularly the transition from G1 phase to S phase, which is regulated by CDKs .

    Result of action

    Inhibition of CDKs could lead to cell cycle arrest and induction of apoptosis, potentially leading to the death of cancer cells .

Properties

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-12-4-2-6-14(8-12)25-18-16(10-22-25)17(20-11-21-18)23-24-19(27)13-5-3-7-15(9-13)26(28)29/h2-11H,1H3,(H,24,27)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDKISGZALVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.